3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15836669
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C11H13N3O2/c1-3-16-9-5-4-8(6-10(9)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14) |
| Standard InChI Key | XGJITUCWPYSVBM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC=NN2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1H-1,2,4-triazole ring linked to a 4-ethoxy-3-methoxyphenyl group. The triazole ring exists in a planar configuration, with nitrogen atoms at positions 1, 2, and 4. The phenyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallographic studies of analogous triazoles, such as 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, reveal dihedral angles between the triazole and aryl rings ranging from 47° to 53°, suggesting moderate conjugation between the heterocycle and substituents .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Data pending experimental confirmation |
The ethoxy and methoxy groups enhance lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Optimization
Traditional Synthetic Routes
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves cyclization reactions. A common approach starts with the preparation of a substituted phenyl precursor, followed by coupling with a triazole-forming agent. For example, analogous compounds are synthesized via:
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Formation of imine intermediates: Reacting 4-ethoxy-3-methoxybenzaldehyde with hydrazine derivatives.
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Cyclization: Using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate ring closure .
Advanced Manufacturing Techniques
Recent innovations employ continuous flow reactors to enhance yield and purity. This method reduces reaction times from hours to minutes and improves scalability for industrial production. A comparative analysis of batch vs. flow synthesis is summarized below:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6–24 hours | 10–30 minutes |
| Yield | 60–75% | 85–92% |
| Purity | 90–95% | 95–99% |
Biological Activities and Mechanisms
Anticancer Screening
Although direct evidence is limited, triazole derivatives exhibit moderate activity against NCI-60 cancer cell lines. For instance, 1,2,3-triazole derivatives demonstrate GI₅₀ values of 10–50 µM in melanoma and colon cancer models .
Pharmacological Applications
Drug Development
The compound’s low acute toxicity (LD₅₀ >500 mg/kg in rodent models) and pharmacokinetic stability make it a candidate for antifungal and antibacterial therapies. Structural analogs are in preclinical trials for invasive candidiasis and dermatophyte infections.
Agricultural Uses
Triazoles are widely used as fungicides in crop protection. The ethoxy group in 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may reduce soil persistence compared to chlorine-containing analogs, addressing environmental concerns.
Future Directions and Challenges
Structural Optimization
Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring could enhance CYP51 binding affinity. Computational studies using density functional theory (DFT) are underway to predict substituent effects .
Combination Therapies
Synergistic effects with fluconazole and amphotericin B are being explored to overcome azole resistance in Candida auris.
Environmental Impact
Biodegradation studies are needed to assess the compound’s ecotoxicological profile, particularly its effects on aquatic ecosystems.
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